Enhanced Electrophilic Reactivity vs. Chloromethyl Analog for Nucleophilic Substitution
The bromomethyl group in 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (target) is a more effective electrophile for SN2 reactions compared to the chloromethyl group found in 5-(chloromethyl)-1,3,4-triphenyl-1H-pyrazole (comparator). This is a well-established principle in organic chemistry: the C-Br bond is weaker and more readily broken than the C-Cl bond, leading to faster reaction rates and often higher yields in alkylation reactions [1]. This difference is critical for the efficiency of synthetic routes where this compound is used as an intermediate.
| Evidence Dimension | Electrophilic Reactivity (Leaving Group Ability) |
|---|---|
| Target Compound Data | Bromomethyl (C-Br bond dissociation energy: ~285 kJ/mol) [1] |
| Comparator Or Baseline | 5-(chloromethyl)-1,3,4-triphenyl-1H-pyrazole (C-Cl bond dissociation energy: ~327 kJ/mol) [1] |
| Quantified Difference | Target compound features a better leaving group (Br-) than its chloromethyl analog, leading to faster SN2 reaction rates. The difference in bond dissociation energy is approximately 42 kJ/mol. |
| Conditions | Standard SN2 nucleophilic substitution reactions (e.g., with NaCN in DMSO) [2] |
Why This Matters
For procurement, this means the bromomethyl derivative is the preferred choice for efficient alkylation, reducing reaction times and improving yields compared to the cheaper but less reactive chloromethyl analog.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
- [2] Drug Synthesis Database. (n.d.). Synthesis of Isofezolac via 5-(chloromethyl)-1,3,4-triphenyl-1H-pyrazole. Retrieved April 17, 2026. View Source
